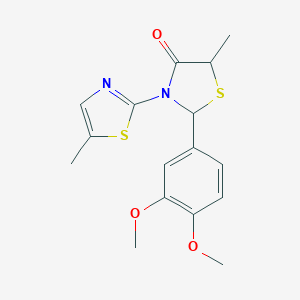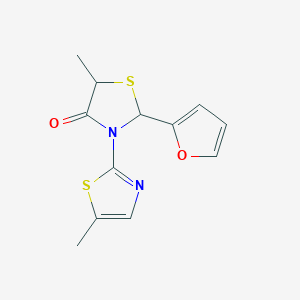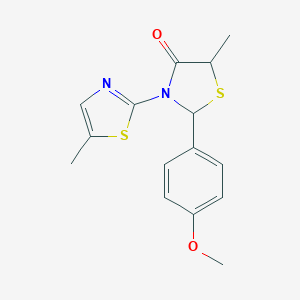![molecular formula C21H26N4O3S B277752 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as furosemide, which is a well-known diuretic drug. However,
Mecanismo De Acción
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea involves the inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition results in the excretion of sodium, potassium, and water from the body, leading to its diuretic effect.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has various biochemical and physiological effects such as:
1. Diuretic Effect: This compound increases the excretion of sodium, potassium, and water from the body, leading to its diuretic effect.
2. Anti-tumor Effect: Studies have shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has anti-tumor properties and can inhibit the growth of cancer cells.
3. Cardiovascular Effect: This compound has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea in lab experiments are:
Advantages:
1. Diuretic Effect: This compound can be used to study the effect of diuretics on the body.
2. Anti-tumor Effect: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea can be used to study the effect of anti-tumor agents on cancer cells.
3. Cardiovascular Effect: This compound can be used to study the effect of drugs on the cardiovascular system.
Limitations:
1. Toxicity: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea can be toxic at high doses, which limits its use in lab experiments.
2. Solubility: This compound has low solubility in water, which can make it difficult to use in some experiments.
3. Cost: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
The future directions for the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea are:
1. Further studies on its anti-tumor properties and potential use in cancer treatment.
2. Studies on its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease.
3. Development of more efficient synthesis methods for this compound.
4. Studies on its potential use in treating cardiovascular diseases.
5. Studies on its potential use in other areas of scientific research such as drug delivery and imaging.
Conclusion:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has various biochemical and physiological effects and has been studied for its anti-tumor, neurological, and cardiovascular properties. However, its use in lab experiments is limited by its toxicity, solubility, and cost. Further studies are needed to explore its potential use in cancer treatment, neurological disorders, and other areas of scientific research.
Métodos De Síntesis
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea involves the reaction between 4-(2-furoyl)-1-piperazinecarboxamide and pentanoyl isothiocyanate. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been used in various scientific research applications such as:
1. Cancer Research: Studies have shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has anti-tumor properties and can inhibit the growth of cancer cells.
2. Neuroscience: This compound has been studied for its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease.
3. Cardiovascular Research: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Propiedades
Nombre del producto |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea |
|---|---|
Fórmula molecular |
C21H26N4O3S |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C21H26N4O3S/c1-2-3-6-19(26)23-21(29)22-16-7-9-17(10-8-16)24-11-13-25(14-12-24)20(27)18-5-4-15-28-18/h4-5,7-10,15H,2-3,6,11-14H2,1H3,(H2,22,23,26,29) |
Clave InChI |
ARBDSKZLFIBJHA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
SMILES canónico |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)

![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)

![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)



